4-Phenylamino-chromen-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WL-126559 involves the incorporation of various biphenyl moieties, amino acid side chains, and sulfonamides onto a thiazolidine-2,4-dione core . The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to yield the desired product with high purity and yield.
Industrial Production Methods
Industrial production of WL-126559 typically involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making it feasible for commercial applications.
Chemical Reactions Analysis
Types of Reactions
WL-126559 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the side chains of WL-126559.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of WL-126559 with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
WL-126559 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of thiazolidine-2,4-dione derivatives.
Medicine: Research is ongoing to explore its therapeutic potential in treating cancers that overexpress Bcl-2 and Mcl-1 proteins.
Industry: WL-126559 is used in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mechanism of Action
WL-126559 exerts its effects by inhibiting the Bcl-2 and Mcl-1 proteins, which are involved in the regulation of apoptosis. By binding to these proteins, WL-126559 prevents them from inhibiting the apoptotic pathways, thereby promoting cell death in cancer cells . This mechanism makes it a promising candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
WL-126559 stands out due to its dual inhibitory action on both Bcl-2 and Mcl-1 proteins, whereas other compounds may target only one of these proteins. This dual action enhances its potential efficacy in treating cancers that rely on both proteins for survival .
Properties
CAS No. |
4812-86-6 |
---|---|
Molecular Formula |
C15H11NO2 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
4-anilinochromen-2-one |
InChI |
InChI=1S/C15H11NO2/c17-15-10-13(16-11-6-2-1-3-7-11)12-8-4-5-9-14(12)18-15/h1-10,16H |
InChI Key |
BOHONKNXXMHSHO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=CC(=O)OC3=CC=CC=C32 |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=O)OC3=CC=CC=C32 |
Origin of Product |
United States |
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